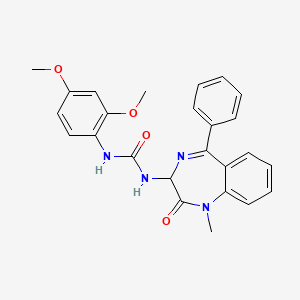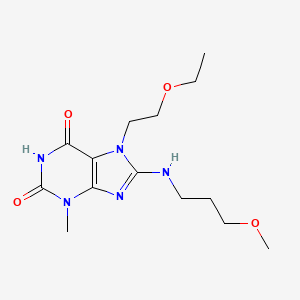![molecular formula C16H18Cl3N3O2S2 B2488821 2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1185134-54-6](/img/structure/B2488821.png)
2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydrothieno pyridine derivatives involves multi-step chemical processes, including cyclization, condensation, and functional group transformations. For instance, novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds have been synthesized to evaluate their biological activities, showcasing the versatility and potential applications of such compounds in medicinal chemistry (Ohkubo et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features significant dihedral angles and intramolecular hydrogen bonding, contributing to their stability and reactivity. For example, in ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, the dihedral angles and intramolecular hydrogen bonds play a crucial role in the molecule's configuration (Mukhtar et al., 2012).
Chemical Reactions and Properties
Tetrahydrothieno pyridine derivatives engage in various chemical reactions, including Diels–Alder reactions, that enable the synthesis of complex polycyclic compounds. These reactions are essential for modifying the chemical structure and enhancing the biological activity of these compounds (Noguchi et al., 1986).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For example, polymorphism in similar compounds can result in different physical forms, each with unique physical characteristics (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups and overall molecular structure. For instance, the presence of amide and ester groups can significantly affect the compound's reactivity and interaction with biological targets, as seen in related research on tetrahydrothieno pyridine derivatives (Samala et al., 2014).
Applications De Recherche Scientifique
Antimycobacterial Activity
Research has demonstrated the efficacy of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives in inhibiting Mycobacterium tuberculosis. Specifically, certain compounds within this class have shown promising in vitro activities against Mycobacterium tuberculosis and minimal cytotoxicity against certain cell lines. For instance, the compound 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has exhibited significant inhibitory properties (Samala et al., 2014). Another study developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide as part of a molecular modification approach, leading to compounds with notable antimycobacterial activities (Nallangi et al., 2014).
Antibacterial Activity
In addition to antimycobacterial properties, some analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have shown effectiveness against other bacterial strains. Research focusing on 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues found these compounds capable of inhibiting the growth of certain bacteria like Staphylococcus aureus and Escherichia coli, though not effective against Bacillus subtilis (Doshi et al., 2015).
Cytotoxicity and Anticancer Properties
Certain derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and tested for antiproliferative activity against various cancer cell lines. For example, 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides were found to exhibit high activity against melanoma and breast cancer cell lines (Hung et al., 2014).
Synthesis and Molecular Modification
Research has also focused on the synthesis and molecular modification of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives. Studies have detailed various methods and reactions for synthesizing these compounds, expanding the potential applications and functionalizations of this chemical class (Tada & Yokoi, 1989).
Development of Antipsychotic Agents
Heterocyclic carboxamides, a category that includes tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, have been evaluated as potential antipsychotic agents. These compounds have been studied for their binding to dopamine and serotonin receptors, and some have shown promising activities in vivo, suggesting their potential application in the treatment of psychiatric disorders (Norman et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S2.ClH/c1-7(2)21-4-3-8-10(6-21)24-16(12(8)14(19)22)20-15(23)9-5-11(17)25-13(9)18;/h5,7H,3-4,6H2,1-2H3,(H2,19,22)(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMHWHDXRGSUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)
![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)
![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)
